2-Amino-5-chloro-3-acetylpyridine molecular weight and formula
2-Amino-5-chloro-3-acetylpyridine molecular weight and formula
Technical Guide: 2-Amino-5-chloro-3-acetylpyridine
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-acetylpyridine, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delineates its fundamental chemical and physical properties, explores validated synthetic pathways, details its applications in drug discovery, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.
Chemical Identity and Physicochemical Properties
2-Amino-5-chloro-3-acetylpyridine, also known as 1-(2-amino-5-chloropyridin-3-yl)ethanone, is a substituted pyridine derivative. The strategic placement of amino, chloro, and acetyl groups makes it a versatile precursor for the synthesis of complex heterocyclic systems, particularly those with therapeutic relevance.
Core Compound Specifications
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical characterization, and safety assessments.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(2-amino-5-chloropyridin-3-yl)ethanone | N/A |
| Synonyms | 2-Amino-5-chloro-3-acetylpyridine | N/A |
| CAS Number | 54039-33-5 | N/A |
| Molecular Formula | C₇H₇ClN₂O | N/A |
| Molecular Weight | 170.60 g/mol | N/A |
| Appearance | Typically a solid (powder/crystals) | N/A |
| Melting Point | 148 - 152 °C | N/A |
Note: Physical properties such as melting point and appearance can vary slightly based on purity and crystalline form.
Synthesis and Mechanistic Considerations
The synthesis of 2-Amino-5-chloro-3-acetylpyridine is not trivial and often involves multi-step sequences starting from more common pyridine derivatives. A prevalent strategy involves the functionalization of a pre-existing 2-amino-5-chloropyridine core.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the acetyl group, suggesting an acylation reaction on the 2-amino-5-chloropyridine scaffold. The primary challenge in the forward synthesis is controlling the regioselectivity of the acylation. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. As the C5 position is already occupied by a chlorine atom, the C3 position is the most nucleophilic and thus the primary site for acylation.
Example Synthetic Workflow: Friedel-Crafts Acylation
A common and effective method for introducing the acetyl group is the Friedel-Crafts acylation or a related variant.
Caption: Workflow for the synthesis of 2-Amino-5-chloro-3-acetylpyridine.
Detailed Experimental Protocol (Representative)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-amino-5-chloropyridine (1.0 eq) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
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Catalyst Addition: Cool the suspension to 0-5 °C using an ice bath. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, ~2.5 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C.
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Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. Causality Note: The excess of Lewis acid is required to complex with both the amino group and the pyridine nitrogen, which would otherwise be deactivated. This allows the acylation to proceed on the aromatic ring.
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Reaction Monitoring: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the aluminum chloride and quenches the reaction.
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Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Amino-5-chloro-3-acetylpyridine.
Applications in Drug Discovery and Organic Synthesis
The true value of 2-Amino-5-chloro-3-acetylpyridine lies in its utility as a versatile intermediate. The three distinct functional groups—amino, chloro, and acetyl—offer orthogonal reactivity, allowing for sequential and regioselective modifications.
Role as a Pharmacophore Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets like kinases and G-protein coupled receptors.[1][2]
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Kinase Inhibitors: The acetyl group can be a handle for constructing more complex side chains or can participate in condensation reactions (e.g., Hantzsch thiazole synthesis) to form fused heterocyclic systems common in kinase inhibitors.[1]
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Precursor to Fused Ring Systems: The amino and acetyl groups can react intramolecularly or with a suitable bifunctional reagent to construct fused rings like pyrimidopyridines or imidazopyridines, which are core structures in many biologically active molecules.
Synthetic Utility
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Cross-Coupling Reactions: The chloride at the C5 position is a suitable leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups.[1]
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Modification of the Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or serve as an electrophilic site for nucleophilic additions. The adjacent alpha-protons can be deprotonated to form an enolate for subsequent alkylation or condensation reactions.
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Modification of the Amino Group: The amino group can be acylated, alkylated, or diazotized, providing a gateway to a wide array of other functionalities.
Safety, Handling, and Storage
Proper handling of 2-Amino-5-chloro-3-acetylpyridine is essential to ensure laboratory safety.
Hazard Identification
Based on data for structurally similar compounds, this chemical should be treated as hazardous.
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
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Irritation: Causes skin irritation and serious eye damage/irritation.[4]
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Sensitization: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5]
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[3]
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate filter cartridge (e.g., P95 or N95).
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Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
Storage and Disposal
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from oxidizing agents and sources of ignition.[3][5]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-5-chloro-3-acetylpyridine is a high-value chemical intermediate with significant potential in the fields of drug discovery and synthetic chemistry. Its multifunctional nature provides a robust platform for the development of novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective utilization in a research and development setting. This guide serves as a foundational resource to support such endeavors.
References
- U.S. Patent US3985759A, "Process for preparing 2-amino-5-chloropyridine," published October 12, 1976. [URL: https://patents.google.
- Merck Millipore, "Safety Data Sheet." [URL: https://www.merckmillipore.com]
- Fisher Scientific, "Safety Data Sheet." [URL: https://www.fishersci.com]
- Sigma-Aldrich, "2-Amino-5-chloropyridine Product Page." [URL: https://www.sigmaaldrich.com/product/aldrich/122534]
- Chinese Patent CN106432069A, "A method for preparation of 2-amino-5-chloro-pyridine," published February 22, 2017. [URL: https://patents.google.
- Thermo Fisher Scientific, "2-Amino-5-chloropyridine Product Page." [URL: https://www.thermofisher.
- PubChem, "2-Amino-3-chloropyridine Compound Summary." National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/693267]
- BenchChem, "Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry." [URL: https://www.benchchem.com/product/b1078]
- Thomson, C. G., et al. (2011). "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues." Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-3. [URL: https://pubmed.ncbi.nlm.nih.gov/21669523/]
- Cambridge Innovation Institute, "Drug Discovery Chemistry Conference Proceedings." [URL: https://www.drugdiscoverychemistry.com]
